Cholest-7-en-3-one Cholest-7-en-3-one
Brand Name: Vulcanchem
CAS No.: 13097-64-8
VCID: VC20963041
InChI: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20?,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

Cholest-7-en-3-one

CAS No.: 13097-64-8

Cat. No.: VC20963041

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Cholest-7-en-3-one - 13097-64-8

Specification

CAS No. 13097-64-8
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20?,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key FLRPNSKUGCVRRB-BZTUEVPBSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Introduction

Chemical Structure and Properties

Cholest-7-en-3-one is a steroid compound with notable structural characteristics that define its chemical behavior and biological activity. Its molecular formula and physical properties provide the foundation for understanding its role in biochemical systems.

Physical Properties

While specific physical property data for Cholest-7-en-3-one is limited in the available sources, we can infer several properties based on its structure and related compounds. Being a steroid derivative with a ketone group and a double bond, Cholest-7-en-3-one exhibits characteristics typical of this class of compounds, including:

  • Poor water solubility due to its predominantly hydrophobic structure

  • Good solubility in organic solvents such as chloroform, dichloromethane, and ethanol

  • Relatively high melting point characteristic of steroid compounds

  • UV absorption properties influenced by the conjugated ketone group
    By comparison with similar compounds, such as its dimethylated derivative, we can estimate certain properties. For instance, the 4,4-dimethyl derivative exhibits a topological polar surface area (TPSA) of 17.10 Ų, suggesting Cholest-7-en-3-one would have a similar, albeit slightly lower, TPSA value .

Biochemical Significance

Cholest-7-en-3-one plays important roles in steroid biochemistry, particularly in pathways related to cholesterol biosynthesis and metabolism.

Role in Cholesterol Biosynthesis

Synthesis and Reactions

Understanding the synthetic pathways and chemical reactions of Cholest-7-en-3-one provides insights into its production for research purposes and its potential chemical behavior in biological systems.

Analytical Methods

The detection, quantification, and characterization of Cholest-7-en-3-one require appropriate analytical techniques that can provide reliable data for research and clinical applications.

Chromatographic Analysis

Gas chromatography (GC) has been used for the analysis of similar steroid compounds. For instance, Cholest-7-en-3-ol has been analyzed using GC with a methyl silicone capillary column at 250°C, exhibiting a Kovats' retention index (RI) of 3080 . This suggests that Cholest-7-en-3-one could be analyzed using similar conditions, likely with a slightly different retention index reflecting its structural differences.
High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, would also be suitable for the separation and quantification of Cholest-7-en-3-one, especially when coupled with UV detection due to the compound's chromophoric ketone group.

Analytical Data Table

Analytical ParameterValueTechniqueReference
Molecular FormulaC₂₇H₄₄OMass Spectrometry
Molecular Weight384.6377 g/molCalculated
CAS Registry Number15459-85-5Database Registration
Estimated Kovats' RI~3100*Gas ChromatographyEstimated from
Ketone C=O Stretching~1715 cm⁻¹*Infrared SpectroscopyEstimated from typical values
C=C Stretching~1650 cm⁻¹*Infrared SpectroscopyEstimated from typical values
*Estimated values based on related compounds and typical values for these functional groups

Research Applications

Cholest-7-en-3-one and related compounds have significant research applications, particularly in the study of cholesterol metabolism and steroid biochemistry.

Metabolic Studies

Cholest-7-en-3-one and related compounds serve as important tools in studying the biosynthesis of cholesterol. Research has used isotopically labeled derivatives to track the conversion pathways and mechanisms involved in steroid metabolism . These studies have revealed crucial information about the enzymatic processes that introduce double bonds in the steroid nucleus, with implications for understanding cholesterol biosynthesis disorders and potential therapeutic interventions.
The study of oxygen-dependent dehydrogenation processes in steroid metabolism, potentially involving compounds like Cholest-7-en-3-one, has contributed to our understanding of how the 5,6-double bond in cholesterol is formed . This knowledge is fundamental to comprehending steroid biochemistry and developing strategies to modulate cholesterol production.

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